3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound features a triazolo[1,5-a]quinazoline core, a bicyclic heteroaromatic system fused with a 1,2,3-triazole moiety. Key structural elements include:
- N-Cyclohexylcarboxamide: A lipophilic substituent that enhances membrane permeability compared to smaller alkyl or aromatic groups.
- 5-Oxo group: Introduces polarity and hydrogen-bonding capacity.
The compound’s structural complexity positions it as a candidate for kinase inhibition or cytotoxic activity, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c23-15-9-6-13(7-10-15)19-20-25-22(30)17-11-8-14(12-18(17)28(20)27-26-19)21(29)24-16-4-2-1-3-5-16/h6-12,16,27H,1-5H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHYSLBMIPVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring is usually formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings are then coupled through a series of nucleophilic substitution reactions, often using catalysts such as palladium or copper.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions, typically using cyclohexyl halides in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Catalysts: Palladium, copper, and other transition metals.
Major Products
Oxidized Derivatives: Formation of quinazoline N-oxides.
Reduced Derivatives: Formation of alcohols from carbonyl groups.
Substituted Derivatives: Introduction of various functional groups at the chloro position.
Hydrolyzed Products: Formation of carboxylic acids and amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound may inhibit key enzymes involved in tumor growth and proliferation.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation. In animal models of arthritis, treatment with this compound resulted in decreased inflammatory markers and improved joint function compared to control groups. This suggests its utility in managing inflammatory diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship of triazoloquinazoline derivatives indicates that modifications in substituents can significantly alter biological activity. For instance:
| Compound Name | Unique Aspects |
|---|---|
| 1-((3-fluorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline | Exhibits different binding affinity due to fluorine substitution |
| 1-(benzothiazolyl)-N-cyclopentyl-[1,2,4]triazolo[4,3-a]quinazoline | Shows enhanced anti-inflammatory properties |
These variations highlight the importance of molecular modifications in enhancing therapeutic efficacy.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Study on Inflammatory Diseases
Researchers investigated the effects of the compound on animal models of arthritis. The results indicated a reduction in inflammatory markers and improved joint function in treated subjects compared to controls.
Anticancer Efficacy
A study focused on the effect of this compound on tumor growth in xenograft models showed a significant reduction in tumor size after treatment over a period of four weeks.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline Derivatives
N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide ()
- Core similarity : Shares the triazoloquinazoline backbone but differs in substituents.
- Substituent effects: 4-Methoxyphenyl (vs. N-Benzylcarboxamide (vs. N-cyclohexyl): Benzyl’s aromaticity reduces lipophilicity (logP = 2.97) compared to the cyclohexyl group, which likely elevates logP in the target compound .
- Physicochemical properties :
- Lower logP (2.97) and polar surface area (82.188 Ų) suggest moderate solubility but reduced membrane permeability compared to the target compound.
Pyrazole-Carboxamide Derivatives ()
Examples: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3e).
- Core difference : Pyrazole instead of triazoloquinazoline, reducing ring strain and aromaticity.
- Functional group parallels :
- Chlorophenyl groups : Present in both 3b (4-chlorophenyl) and the target compound, suggesting shared halogen-mediated interactions (e.g., hydrophobic or van der Waals forces).
- Carboxamide linkage : Critical for hydrogen bonding; yields (62–71%) and purification methods (TLC, recrystallization) align with triazoloquinazoline synthesis workflows .
- Thermal stability : Melting points (123–183°C) indicate crystalline stability, comparable to triazoloquinazolines.
1,3-Oxazole Derivatives ()
Examples : 4-Benzyl-1,3-oxazoles with 4-chlorophenylsulfonyl moieties.
- Core divergence : Oxazole vs. triazoloquinazoline, leading to distinct electronic profiles and ring conformations.
- Sulfonyl groups () vs. carboxamides: Sulfonyl’s strong electron-withdrawing nature may enhance metabolic resistance compared to carboxamides .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Research Findings
Synthetic Complexity : Triazoloquinazolines require multi-step coupling/cyclization, whereas pyrazole-carboxamides () are synthesized via simpler amide couplings .
Biological Activity
The compound 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic , antibacterial , and antifungal properties as reported in various studies.
- Molecular Formula : C22H20ClN5O2
- Molecular Weight : 405.88 g/mol
- IUPAC Name : this compound
1. Cytotoxic Activity
The cytotoxic effects of triazoloquinazolines have been extensively studied. A recent investigation synthesized several derivatives and tested them against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with triazole moieties exhibited significant cytotoxicity.
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 | 12.5 |
| 6b | HeLa | 25.0 |
| 6c | HeLa | 30.0 |
In this study, compound 6a demonstrated the highest cytotoxic activity against the MCF-7 cell line, suggesting that the incorporation of triazole enhances the anticancer potential of quinazolinone derivatives .
2. Antibacterial Activity
The antibacterial properties of triazoloquinazolines were evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses a broad spectrum of antibacterial activity, making it a potential candidate for further development in antibacterial therapies .
3. Antifungal Activity
In addition to antibacterial properties, the compound was also tested for antifungal activity against several fungal strains. The results are summarized below:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal activity suggests that triazoloquinazolines could serve as effective agents in treating fungal infections .
The biological activities of triazoloquinazoline derivatives are attributed to their ability to interact with various cellular targets. For instance:
- Cytotoxicity is often linked to the inhibition of key enzymes involved in cell proliferation.
- Antibacterial effects may result from disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Antifungal mechanisms typically involve inhibition of ergosterol biosynthesis or disruption of fungal cell membrane integrity.
Case Studies
Recent studies have highlighted the potential of triazoloquinazolines in medicinal chemistry:
- A study synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds were found to inhibit tumor growth significantly in vitro .
- Another research focused on the structure-activity relationship (SAR) of these compounds, identifying key functional groups that enhance biological activity .
Q & A
Q. Table 1: Reaction Conditions from Comparable Syntheses
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Core Formation | Ethanol | None | 45–55 | |
| Carboxamide Coupling | DMF | TEA | 60–70 |
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity (>95% purity threshold) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~450–460) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Use of DMSO vs. aqueous buffers affecting bioavailability .
Methodological Solutions :
Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
Dose-Response Curves : Test concentrations from 1 nM–100 µM to capture full activity profiles .
Control Compounds : Include reference inhibitors (e.g., doxorubicin) to calibrate assay sensitivity .
Advanced: What computational strategies predict this compound’s molecular interactions (e.g., enzyme inhibition)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR kinase. Key interactions:
- Chlorophenyl group in hydrophobic pockets.
- Carboxamide hydrogen-bonding with catalytic lysine residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)
| Target | Docking Score | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| COX-2 | -7.8 |
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
Scaffold Modifications :
- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects .
- Substitute cyclohexyl with cyclopentyl to probe steric tolerance .
Functional Group Analysis :
In Vivo Validation :
- Use murine models for pharmacokinetics (e.g., oral bioavailability, half-life) with LC-MS/MS quantification .
Advanced: What experimental controls are critical in assessing this compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
